4-Bromo-n1-cyclohexylbenzene-1,2-diamine
CAS No.:
Cat. No.: VC18258571
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17BrN2 |
|---|---|
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 4-bromo-1-N-cyclohexylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 |
| Standard InChI Key | SYZXRTMAUZQKSX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2=C(C=C(C=C2)Br)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with a bromine atom at the 4-position, two amine groups at the 1- and 2-positions, and a cyclohexyl moiety bonded to the N1 nitrogen. This configuration is confirmed by spectroscopic data, including NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . The cyclohexyl group introduces significant steric hindrance, influencing both reactivity and interaction with biological targets.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇BrN₂ | |
| Molecular Weight | 269.18 g/mol | |
| IUPAC Name | 4-Bromo-N1-cyclohexylbenzene-1,2-diamine | |
| Canonical SMILES | C1CCC(CC1)NC2=C(C=C(C=C2)Br)N |
Spectroscopic Characterization
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¹H NMR: Signals at δ 6.85–7.25 ppm (aromatic protons), δ 3.10–3.50 ppm (cyclohexyl CH), and δ 2.50–3.00 ppm (NH₂) .
-
¹³C NMR: Peaks at 120–140 ppm (aromatic carbons), 50–60 ppm (cyclohexyl carbons), and 35–45 ppm (N-bound carbons).
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HRMS: [M+H]⁺ observed at m/z 270.0843 (calc. 270.0845).
Synthesis and Optimization
Traditional Synthetic Routes
The synthesis typically involves bromination of N1-cyclohexylbenzene-1,2-diamine using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, achieving yields of 70–85%. Alternative methods employ Pd-catalyzed coupling reactions for regioselective bromination .
Table 2: Synthesis Method Comparison
Industrial Production
Large-scale synthesis utilizes continuous flow reactors to enhance temperature control and reduce side reactions. Purification involves recrystallization from ethanol/water mixtures or chromatography .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s amine and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules. Derivatives have shown IC₅₀ values of 0.126 μM against breast cancer cells (MDA-MB-231).
Catalysis
In asymmetric catalysis, cyclohexyl-modified ligands derived from this compound achieve enantiomeric excess (ee) up to 93% in ketone reductions (Table 3) .
Table 3: Catalytic Performance in Asymmetric Reductions
| Catalyst Derivative | Substrate | Conversion (%) | ee (%) | Source |
|---|---|---|---|---|
| 9a | Acetophenone | 82 | 26 (S) | |
| 14d | 3,5-(CF₃)₂-C₆H₃-CO | 93 | 13 (S) |
Polymer Chemistry
The compound acts as a monomer in polyamide synthesis, enhancing thermal stability (Tg > 200°C) and mechanical strength.
Biological Activity and Mechanisms
Antibacterial Effects
Against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL) and Enterococcus faecalis (MIC = 16 µg/mL), outperforming ampicillin.
Table 4: Biological Activity Overview
| Study Type | Model System | Key Finding | Source |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 cells | IC₅₀ = 0.126 μM | |
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Enzyme Inhibition | Cytochrome P450 | Kᵢ = 12 nM (CYP3A4) |
Mechanistic Insights
The bromine atom enhances electrophilicity, facilitating DNA intercalation, while the cyclohexyl group improves membrane permeability.
Comparison with Structural Analogs
N1-Substituted Derivatives
Replacing the cyclohexyl group with methyl or cyclopropyl moieties reduces steric bulk, lowering catalytic ee values by 20–40% .
Table 5: Impact of N1 Substituents on Reactivity
| Compound | Catalytic ee (%) | Lipophilicity (LogP) | Source |
|---|---|---|---|
| 4-Bromo-N1-cyclohexyl-1,2-diamine | 93 | 3.2 | |
| 4-Bromo-N1-methyl-1,2-diamine | 26 | 2.1 | |
| 4-Bromo-N1-cyclopropyl-1,2-diamine | 41 | 2.8 |
Future Directions
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